molecular formula C14H15N3O2S B2508795 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide CAS No. 1798526-10-9

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide

Cat. No. B2508795
CAS RN: 1798526-10-9
M. Wt: 289.35
InChI Key: DGTJDFMANYRINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide is a heterocyclic compound that likely contains a thiophene and oxadiazole moiety. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a key precursor with various chemical reagents to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize different heterocyclic derivatives . The synthesis often involves one-pot reactions under mild conditions, which could be applicable to the synthesis of N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed by spectral and elemental analysis . The presence of a 1,2,4-oxadiazole ring, as seen in the compound of interest, suggests that it could be synthesized through reactions involving cyclization, such as the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles . This method provides regioselective access to functionalized heterocycles and could be a potential pathway for the synthesis of the compound .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds containing oxadiazole rings can involve various reaction pathways, including dipolar cyclization and nucleophilic substitution reactions . The oxadiazole ring can act as an efficient N-iminonitrene equivalent in cycloaddition reactions, which is a valuable characteristic for the synthesis of imidazole derivatives . These reactions are crucial for the diversification of heterocyclic compounds and could be relevant to the chemical reactions that N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their functional groups and molecular structure. The antitumor activities of such compounds are often evaluated in vitro, and many show high inhibitory effects on various human cancer cell lines . Additionally, the inhibitory potential against enzymes, such as urease, can be assessed through in vitro screening, and some compounds have been found to be potent inhibitors . These properties are important for the potential therapeutic applications of heterocyclic compounds, including N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide.

Scientific Research Applications

Synthesis and Characterization

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide is a compound that has been explored in various scientific research contexts, particularly in the synthesis and characterization of novel chemical structures. One notable study discusses the synthesis and characterization of a related compound, highlighting the complexity and potential of these chemicals in research. The process involves bioisosteric replacement and the identification of specific isomers, underscoring the intricate chemistry and potential for diverse applications in scientific research (McLaughlin et al., 2016).

Anticancer Activity

Research into anticancer applications has led to the design and synthesis of compounds with structures similar to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide. These compounds have been evaluated for their efficacy against various cancer cell lines, with some showing promising results. The exploration of these compounds' anticancer activities provides valuable insights into potential therapeutic applications (Ravinaik et al., 2021).

Antibiotic and Antibacterial Drug Synthesis

The synthesis of new antibiotic and antibacterial drugs is another significant area of application. Studies have been conducted on the synthesis of compounds with thiophene-2-carboxamide and related structures, aiming to develop effective treatments against various bacterial infections. This research contributes to the ongoing search for novel antibiotics in the face of rising antibiotic resistance (Ahmed, 2007).

Antiepileptic Activity

Compounds with structures related to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)cyclobutanecarboxamide have also been investigated for their antiepileptic properties. These studies involve the synthesis of novel chemical structures and evaluation of their effectiveness in preventing seizures, contributing to the development of new antiepileptic medications (Rajak et al., 2013).

Mechanism of Action

While specific information about the mechanism of action of this compound is not available, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(9-2-1-3-9)15-10-6-7-20-11(10)14-16-12(17-19-14)8-4-5-8/h6-9H,1-5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTJDFMANYRINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.